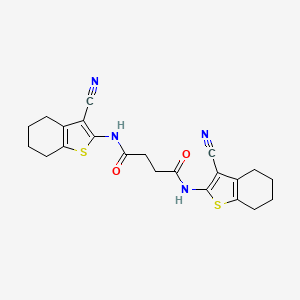
2-Oxo-2-(pyrrolidin-1-yl)ethyl pyrrolidine-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-(pyrrolidin-1-yl)ethyl pyrrolidine-1-carbodithioate is a complex organic compound featuring a pyrrolidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(pyrrolidin-1-yl)ethyl pyrrolidine-1-carbodithioate typically involves the reaction of pyrrolidine derivatives with carbon disulfide and other reagents under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-(pyrrolidin-1-yl)ethyl pyrrolidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Aplicaciones Científicas De Investigación
2-Oxo-2-(pyrrolidin-1-yl)ethyl pyrrolidine-1-carbodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-(pyrrolidin-1-yl)ethyl pyrrolidine-1-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxo-pyrrolidin-1-yl)-phenyl-acetic acid ethyl ester
- 2-Pyridin-3-yl-thiazol-4-yl)-acetic acid ethyl ester
- 2-Pyridin-4-yl-thiazol-4-yl)-acetic acid ethyl ester
Uniqueness
2-Oxo-2-(pyrrolidin-1-yl)ethyl pyrrolidine-1-carbodithioate is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other pyrrolidine derivatives.
Propiedades
Fórmula molecular |
C11H18N2OS2 |
|---|---|
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
(2-oxo-2-pyrrolidin-1-ylethyl) pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C11H18N2OS2/c14-10(12-5-1-2-6-12)9-16-11(15)13-7-3-4-8-13/h1-9H2 |
Clave InChI |
AMGMEXXEHKGOCW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)CSC(=S)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12489942.png)

![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12489957.png)
![5-[(5-Bromo-2-methoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12489961.png)

![N-{(2R,4S)-6-bromo-1-[(4-fluorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B12489983.png)
![5-Methyl-2-{[(4-methylphenyl)sulfonyl]amino}-4-phenylthiophene-3-carboxamide](/img/structure/B12489987.png)
![5-(2-hydroxyphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B12489998.png)
![4-(3,4-dimethylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B12490004.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B12490005.png)
![N-(2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12490008.png)

![3-(Dibenzo[b,d]furan-3-ylamino)-1-(furan-2-yl)propan-1-one](/img/structure/B12490022.png)
